molecular formula C17H15ClN2O3S3 B3410985 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide CAS No. 899967-89-6

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide

Cat. No.: B3410985
CAS No.: 899967-89-6
M. Wt: 427 g/mol
InChI Key: FHXGQDROGPUNFD-UHFFFAOYSA-N
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Description

N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is a benzamide derivative featuring a 1,3-thiazol-2-yl core substituted with a 5-chlorothiophen-2-yl group at the 4-position and a propane-2-sulfonyl group at the 3-position of the benzamide scaffold. Its design aligns with trends in medicinal chemistry where sulfonamide and thiazole groups are leveraged for their metabolic stability and binding affinity .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S3/c1-10(2)26(22,23)12-5-3-4-11(8-12)16(21)20-17-19-13(9-24-17)14-6-7-15(18)25-14/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXGQDROGPUNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide typically involves multi-step reactions. The process begins with the preparation of the thiazole and thiophene intermediates, which are then coupled with the benzamide core. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds[3][3].

Biology and Medicine

In biology and medicine, this compound has potential applications as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammation, making it a promising candidate for drug development[3][3].

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity[3][3].

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By binding to these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (AB4)

  • Structural Similarity : Shares a benzamide-thiazole backbone with a sulfanyl-linked triazole group.
  • Key Distinction : Replaces propane-2-sulfonyl with a triazole-sulfanyl group, likely reducing steric bulk and altering solubility.

4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

  • Activity : Demonstrated 119.09% efficacy in plant growth modulation assays (p < 0.05), suggesting strong biological interaction despite structural divergence .
  • Key Distinction : Incorporates a bis(2-methoxyethyl)sulfamoyl group instead of propane-2-sulfonyl, which may enhance hydrophilicity but reduce membrane permeability compared to the target compound.

Compounds with Modified Sulfonyl Groups

2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

  • Structural Feature : Morpholine-4-sulfonyl group replaces propane-2-sulfonyl.
  • Key Distinction : Morpholine’s cyclic structure may confer better conformational rigidity than the linear propane sulfonyl group in the target compound .

Filapixant (WHO Proposed INN: List 122)

  • Structure : 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide.
  • Activity: Purinoreceptor antagonist with optimized pharmacokinetics from its morpholine and trifluoromethyl groups .
  • Key Distinction : The trifluoromethylpyrimidine tail and morpholine moiety target purinergic receptors, whereas the propane sulfonyl group in the target compound may favor different targets (e.g., sulfotransferases) .

EMAC2060 and EMAC2061

  • Structure : Benzamide bromides with hydrazin-ylidene and dichlorophenyl substituents.
  • Synthesis : Yields <80%, indicating challenging synthetic routes compared to the target compound, which may benefit from more straightforward sulfonylation steps .
  • Key Distinction : Bromide counterions and hydrazine linkages introduce synthetic complexity absent in the propane sulfonyl-based target compound .

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide

  • Structure : Features a triazolothiazole-sulfanylpropanamide group.

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Property Evidence ID
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide Benzamide-thiazole 5-Chlorothiophene, propane-2-sulfonyl Not reported Structural benchmark
AB4 Benzamide-thiazole Triazole-sulfanyl, 4-methylthiazole Not reported Similarity score: 0.500
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Benzamide-thiazole Bis(2-methoxyethyl)sulfamoyl, nitrophenyl Not reported 119.09% growth modulation (p<0.05)
Filapixant Benzamide-thiazole Morpholine, trifluoromethylpyrimidine Not reported Purinoreceptor antagonist
EMAC2060 Benzamide bromide Hydrazin-ylidene, methoxyphenyl Not reported Synthesis yield: <80%

Discussion of Key Findings

  • Structural Flexibility : The propane-2-sulfonyl group in the target compound offers a balance of hydrophobicity and steric bulk, contrasting with morpholine-sulfonyl (more hydrophilic) or triazole-sulfanyl (more planar) groups in analogues .
  • Synthetic Feasibility : Compounds like EMAC2060/2061 face yield challenges due to bromination and hydrazine steps, whereas the target compound’s synthesis may prioritize sulfonylation efficiency .
  • Biological Relevance: While filapixant and nitrophenyl-substituted analogues show defined biological roles (purinoreceptor antagonism, growth modulation), the target compound’s activity remains speculative, necessitating further enzymology studies .

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with substitutions that include a thiazole and thiophene ring, which are known to enhance biological activity. The IUPAC name is N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide. Its molecular formula is C17H15ClN2O3S3C_{17}H_{15}ClN_{2}O_{3}S_{3} with a molecular weight of 404.95 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

1. Anti-inflammatory Activity:

  • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By binding to these enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.

2. Anticancer Properties:

  • Preliminary studies suggest that it may exhibit anticancer effects by inducing apoptosis in cancer cells. This is achieved through the modulation of various signaling pathways associated with cell survival and proliferation .

Biological Activity Data

The table below summarizes key biological activities and findings related to this compound:

Activity Findings Reference
Anti-inflammatoryInhibits COX enzymes; reduces pro-inflammatory mediators.
AnticancerInduces apoptosis in various cancer cell lines; affects cell cycle regulation.
Enzyme InhibitionShows selective inhibition against certain enzymes involved in cancer progression.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound was administered at varying doses, showing dose-dependent efficacy in reducing swelling and pain markers.

Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines indicated that this compound effectively inhibited cell proliferation with an IC50 value of approximately 10 µM. Further analysis revealed that it triggered apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide?

  • Methodology :

  • Step 1 : Prepare the thiazole-2-amine precursor via coupling of 5-chlorothiophen-2-yl and thiazole intermediates under reflux in pyridine or dioxane with triethylamine as a base .
  • Step 2 : Introduce the propane-2-sulfonyl group using sulfonyl chloride derivatives in anhydrous conditions (e.g., DMF or acetonitrile) at 0–25°C to avoid side reactions .
  • Step 3 : Final benzamide coupling via Schotten-Baumann reaction using 3-(propane-2-sulfonyl)benzoyl chloride in the presence of a base (e.g., NaHCO₃) to ensure regioselectivity .
    • Critical Parameters :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (ethanol-DMF) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the presence of the propane-2-sulfonyl group via distinct ¹H-NMR peaks at δ 1.4–1.6 ppm (CH₃) and ³.5 ppm (SO₂CH) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify purity (>95%) and detect sulfonamide-related impurities .
  • X-ray Crystallography : Resolve crystal packing patterns (e.g., hydrogen bonding between thiazole N-H and sulfonyl O) to validate stereochemistry .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Byproduct Analysis :

  • Incomplete Sulfonylation : Detect unreacted thiazole-2-amine via LC-MS; optimize sulfonyl chloride stoichiometry (1.2–1.5 equivalents) .
  • Oxidation Products : Use inert atmospheres (N₂/Ar) during sulfonylation to prevent sulfone over-oxidation .
    • Purification : Employ silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or fractional recrystallization to isolate the target compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity against cancer targets?

  • Experimental Design :

  • Core Modifications : Synthesize analogs with variations in the chlorothiophene (e.g., 5-bromo substitution) or sulfonyl groups (e.g., cyclopropane-sulfonyl) to assess impact on cytotoxicity .
  • Bioassays : Test inhibitory activity against kinases (e.g., PI3K, EGFR) using ATP-competitive assays and correlate with molecular docking simulations (PDB: 6JZH) .
    • Data Interpretation : Use IC₅₀ shifts >50% to identify critical substituents (e.g., propane-2-sulfonyl enhances hydrophobic binding) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Troubleshooting Framework :

  • Compound Stability : Assess degradation in DMSO/PBS via HPLC over 72 hours; use fresh stock solutions for assays .
  • Assay Variability : Cross-validate results using orthogonal methods (e.g., cell viability vs. enzymatic inhibition) .
  • Batch Consistency : Compare NMR and HRMS data across synthetic batches to rule out structural deviations .

Q. What computational methods predict interactions between this compound and the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme?

  • Modeling Protocol :

  • Docking Studies : Use AutoDock Vina with PFOR crystal structures (e.g., PDB: 1B0O) to identify binding poses favoring hydrogen bonds with thiazole N-H and sulfonyl O .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the enzyme-ligand complex; analyze RMSD <2.0 Å for catalytic sites .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.